molecular formula C19H20N2O2S B2951053 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 921787-51-1

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2951053
CAS No.: 921787-51-1
M. Wt: 340.44
InChI Key: OAMNFIYTSDDIDR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl group attached to the acetamide backbone and a 6-ethoxy substituent on the benzothiazole ring.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNFIYTSDDIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial and neuroprotective effects, based on various studies and research findings.

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 340.44 g/mol
  • CAS Number : 921787-51-1

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. The compound was evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
BTC-jS. aureus12.5 μg/mL
BTC-jB. subtilis6.25 μg/mL
BTC-jE. coli3.125 μg/mL
BTC-jP. aeruginosa6.25 μg/mL

The compound BTC-j exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Neuroprotective Effects

The neuroprotective properties of benzothiazole derivatives have been explored in the context of oxidative stress and neuroinflammation. A study indicated that compounds similar to this compound could ameliorate ethanol-induced neurodegeneration.

The mechanism involves:

  • Reduction of oxidative stress markers.
  • Inhibition of pro-inflammatory cytokines such as TNF-α and COX-2.
  • Enhancement of antioxidant enzyme activity.

Table 2: Neuroprotective Effects of Benzothiazole Derivatives

Compound NameModel UsedEffect Observed
Compound AEthanol-induced ratsReduced oxidative stress
Compound BIn vitro neuronal cellsDecreased TNF-α levels

These findings suggest that the compound may serve as a potential therapeutic agent for neurodegenerative disorders by targeting multiple pathways involved in neuronal protection .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Acetamide Derivatives

Compound Name Benzothiazole Substituent Phenyl Substituent Key Features
Target Compound 6-ethoxy 3,4-dimethylphenyl Enhanced lipophilicity; potential steric hindrance from methyl groups
N-(6-ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3 348 550A1) 6-ethoxy 4-chlorophenyl Electron-withdrawing Cl may improve binding to electrophilic targets
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (EP3 348 550A1) 6-CF₃ Phenyl CF₃ group increases metabolic stability and electronegativity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide 6-methoxy 4-methylphenyl Reduced lipophilicity compared to ethoxy; simpler substitution pattern
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) None 4-methylpiperazine Polar piperazine group enhances solubility and CNS penetration

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Properties

Compound Name LogP (Predicted) Molecular Weight (g/mol) Reported Activity
Target Compound 3.8 340.43 Hypothesized pesticidal/antimicrobial activity (structural analogy to EP3 348 550A1 derivatives )
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 4.2 410.38 Anticancer activity (in vitro cytotoxicity)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide 2.1 275.35 Anticancer activity (IC₅₀ = 12 µM in MCF-7 cells)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide 3.5 362.44 Antioxidant and anti-inflammatory potential
  • Bioactivity Trends : Trifluoromethyl and chloro substituents (e.g., in EP3 348 550A1 derivatives) correlate with pesticidal and antimicrobial effects, while polar groups like piperazine favor anticancer applications .

Key Research Findings

Substituent Position Matters : Derivatives with 6-ethoxy or 6-CF₃ groups on benzothiazole show superior bioactivity over unsubstituted analogues, likely due to enhanced receptor binding and stability .

Steric Effects: The 3,4-dimethylphenyl group in the target compound may reduce binding affinity to flat aromatic pockets compared to mono-substituted phenyl groups (e.g., 4-chlorophenyl) .

Synthetic Scalability : Microwave-assisted synthesis (e.g., 45% yield ) offers faster reaction times but lower yields compared to traditional methods (e.g., 60–70% for BZ-IV ).

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